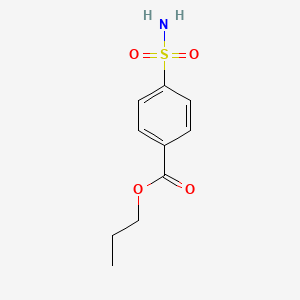

Propyl 4-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

59777-58-1 |

|---|---|

Molecular Formula |

C10H13NO4S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

propyl 4-sulfamoylbenzoate |

InChI |

InChI=1S/C10H13NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3,(H2,11,13,14) |

InChI Key |

OXHAQAYCDYITKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Propyl 4-Hydroxybenzoate: A Technical Compendium on Structure, Function, and Analysis

Executive Summary

Propyl 4-hydroxybenzoate (Propylparaben; CAS 94-13-3) represents a critical ester within the paraben family, utilized extensively for its broad-spectrum antimicrobial efficacy against Gram-positive bacteria, molds, and yeasts.[1][2][3] While historically ubiquitous in pharmaceutical and cosmetic formulations, its application has faced scrutiny regarding potential endocrine-disrupting activity. This technical guide synthesizes the compound's molecular architecture, industrial synthesis, metabolic fate, and validated analytical protocols, providing a rigorous reference for drug development professionals.

Molecular Architecture & Physicochemical Profile

Propylparaben is the n-propyl ester of p-hydroxybenzoic acid.[3] Its lipophilicity, defined by the propyl chain, enhances its ability to penetrate microbial cell membranes compared to its methyl homolog, albeit with reduced water solubility.

Physicochemical Properties Table[4][5]

| Property | Value | Technical Note |

| IUPAC Name | Propyl 4-hydroxybenzoate | - |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | - |

| Melting Point | 96–99 °C | Crystalline powder form |

| LogP (Octanol/Water) | ~3.04 | Indicates moderate lipophilicity; key for membrane penetration |

| pKa | 8.4 (Phenolic OH) | Ionization at basic pH reduces antimicrobial efficacy |

| Solubility (Water) | 0.05% (w/w) at 25°C | Requires co-solvents (propylene glycol, ethanol) in formulation |

| Solubility (Ethanol) | Freely Soluble | >50% (w/w) |

Synthesis & Industrial Manufacturing[7]

Chemical Synthesis Pathway

Industrial production follows a classic Fischer esterification. p-Hydroxybenzoic acid (PHBA) is reacted with n-propanol in the presence of an acid catalyst (typically sulfuric acid or p-toluene sulfonic acid). The reaction is equilibrium-limited and driven to completion by the removal of water (azeotropic distillation).

Diagram 1: Acid-Catalyzed Esterification Mechanism

The following diagram illustrates the stepwise conversion from PHBA to Propylparaben.

Caption: Figure 1. Acid-catalyzed Fischer esterification pathway. The reaction is driven by the removal of water to shift equilibrium toward the ester product.

Mechanism of Action & Antimicrobial Spectrum[8]

Propylparaben functions primarily by disrupting membrane transport processes. Its efficacy is directly correlated with its chain length (and lipophilicity), making it more active than methylparaben but with lower solubility.

-

Membrane Disruption: The molecule partitions into the lipid bilayer of the microbial cell membrane, interfering with the function of intrinsic membrane proteins.

-

Metabolic Inhibition: It inhibits the uptake of essential nutrients (e.g., alanine, serine) and uncouples oxidative phosphorylation, leading to a collapse of the proton motive force (PMF).

-

Spectrum:

-

High Efficacy: Fungi (molds/yeasts) and Gram-positive bacteria.

-

Moderate/Low Efficacy: Gram-negative bacteria (often requires pairing with chelators like EDTA or other preservatives like phenoxyethanol).

-

Pharmacokinetics & Metabolism

Understanding the metabolic fate of Propylparaben is crucial for safety assessments. Upon absorption (oral or dermal), the compound undergoes rapid hydrolysis.

Metabolic Pathway

The primary detoxification route is hydrolysis by non-specific carboxylesterases found in the skin, liver, and plasma. This yields p-hydroxybenzoic acid (PHBA), which is subsequently conjugated and excreted.

Diagram 2: Metabolic Hydrolysis & Excretion

Caption: Figure 2.[4] Metabolic biotransformation of Propylparaben. Rapid hydrolysis by esterases prevents significant bioaccumulation of the parent compound.

Safety, Toxicology & Regulatory Landscape[1][11]

The Endocrine Controversy

Propylparaben acts as a weak xenoestrogen. In vitro assays demonstrate it binds to estrogen receptors (ERα and ERβ) but with an affinity 10,000 to 1,000,000 times lower than 17β-estradiol.[5]

-

Scientific Consensus: The Scientific Committee on Consumer Safety (SCCS) and other regulatory bodies have concluded that at current permissible concentrations, the systemic exposure is well below the threshold for endocrine disruption.

-

Sensitization: It is considered a non-sensitizer on intact skin.[1] However, application on damaged skin (e.g., stasis dermatitis) may induce allergic contact dermatitis.

Regulatory Limits (As of 2024/2025)

-

EU Cosmetics Regulation (EC) 1223/2009:

-

Max concentration: 0.14% (as acid) for the sum of individual concentrations of propyl- and butylparaben.[6]

-

Prohibited in leave-on products for the nappy area of children under 3 years.

-

-

US FDA: Generally Recognized As Safe (GRAS) for food use up to 0.1%.

-

EU Food (EFSA): Propylparaben (E216) was removed from the list of permitted food additives in 2006 due to inconclusive data on rat reproductive toxicity, though this remains a point of divergence with other global agencies.

Analytical Methodologies: Self-Validating HPLC Protocol

For quality control and stability testing, High-Performance Liquid Chromatography (HPLC) is the gold standard. The following protocol is designed to be self-validating through the use of system suitability parameters.

Protocol: Reverse-Phase HPLC Quantification[7]

1. Chromatographic Conditions:

-

Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrospher 100 RP-18).

-

Mobile Phase: Methanol : Water (60:40 v/v) or Acetonitrile : Phosphate Buffer pH 3.0.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[7]

-

Injection Volume: 10–20 µL.

-

Temperature: Ambient (25°C).

2. Sample Preparation:

-

Extraction: Weigh 1.0 g of formulation. Add 20 mL ethanol. Sonicate for 15 mins. Dilute to 50 mL with mobile phase.

-

Filtration: Filter through 0.45 µm PTFE syringe filter (prevents column clogging).

3. System Suitability Criteria (Self-Validation):

-

Tailing Factor (T): NMT 1.5 (Ensures peak symmetry).

-

Theoretical Plates (N): NLT 2000 (Ensures column efficiency).

-

RSD of Replicate Injections: NMT 2.0% (Ensures precision).

Diagram 3: Analytical Workflow

Caption: Figure 3. Step-by-step HPLC analytical workflow for the quantification of Propylparaben in complex matrices.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7175: Propylparaben. PubChem. Available at: [Link]

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Propylparaben (SCCS/1623/20).[8] European Commission. Available at: [Link]

-

European Food Safety Authority (EFSA). Opinion of the Scientific Panel on Food Additives... related to para hydroxybenzoates (E 214-219). EFSA Journal.[9] Available at: [Link]

-

Soni, M.G., et al. Safety assessment of esters of p-hydroxybenzoic acid (parabens).[3] Food and Chemical Toxicology, 43(7), 985-1015.[3] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Code of Federal Regulations Title 21: Propylparaben. eCFR. Available at: [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propylparaben - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nmc-magazine.com [nmc-magazine.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. health.ec.europa.eu [health.ec.europa.eu]

Propyl 4-hydroxybenzoate mechanism of action as an antimicrobial agent

Content Type: Technical Guide / Whitepaper Subject: Propyl 4-hydroxybenzoate (Propylparaben) Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary

Propyl 4-hydroxybenzoate (Propylparaben) is a mono-ester of p-hydroxybenzoic acid utilized extensively for its antimicrobial preservation properties.[1] Unlike oxidizing agents or electrophilic biocides, Propylparaben acts primarily through physicochemical disruption of the microbial cell membrane , governed by its lipophilicity (LogP ~3.04).[1]

This guide deconstructs the mechanism of action (MOA) into three distinct phases: membrane insertion, bioenergetic collapse, and intracellular inhibition.[1] It provides a validated experimental framework for researchers to assess these activities in novel formulations, ensuring reproducible data generation compliant with rigorous scientific standards.[1]

Physicochemical Basis of Activity

The antimicrobial efficacy of Propylparaben is inextricably linked to its alkyl chain length—a phenomenon known as the "Paraben Effect."

The Role of Lipophilicity

Propylparaben possesses a propyl ester side chain that significantly increases its partition coefficient (LogP) compared to its methyl and ethyl counterparts. This hydrophobicity drives the molecule to partition from the aqueous phase into the lipid bilayer of the microbial cell membrane.

| Compound | LogP (Approx) | Water Solubility (mg/L) | Relative Antimicrobial Potency |

| Methylparaben | 1.96 | 2500 | Low |

| Ethylparaben | 2.47 | 885 | Medium |

| Propylparaben | 3.04 | 400 | High |

| Butylparaben | 3.57 | 207 | Very High |

Mechanistic Implication: The higher LogP of Propylparaben allows for deeper insertion into the hydrophobic core of the bacterial cytoplasmic membrane, leading to more severe perturbation of lipid packing compared to shorter-chain parabens [1].

Core Mechanism of Action (MOA)[1]

The MOA is non-specific but highly effective, cascading from membrane interaction to cell death.[1]

Primary Target: The Cytoplasmic Membrane

Upon contact with the microorganism, Propylparaben traverses the cell wall (peptidoglycan in Gram-positives; outer membrane porins in Gram-negatives) and accumulates in the cytoplasmic membrane.

-

Lipid Packing Disruption: The molecule inserts between fatty acid tails, increasing membrane fluidity and disrupting the ordered packing of the bilayer.

-

Permeability Increase: This disruption creates transient gaps, rendering the membrane permeable to ions (H+, K+) and small molecules [2].[1]

Secondary Effect: Bioenergetic Collapse

The integrity of the cytoplasmic membrane is vital for maintaining the Proton Motive Force (PMF).

-

Proton Leakage: Propylparaben acts as a weak uncoupler.[1] It facilitates the passive influx of protons into the cytoplasm, dissipating the transmembrane pH gradient (

pH) and electrical potential ( -

ATPase Inhibition: The collapse of the PMF forces the F1F0-ATPase to reverse direction in an attempt to pump protons out, consuming ATP rather than generating it. Furthermore, high local concentrations of parabens have been shown to directly inhibit membrane-bound ATPases [3].[1]

Tertiary Effect: Intracellular Inhibition

Once the membrane barrier is compromised, Propylparaben enters the cytoplasm at higher concentrations.

-

Macromolecular Synthesis: It interferes with DNA and RNA synthesis, likely as a downstream consequence of ATP depletion, though direct inhibition of synthesis enzymes has been postulated [4].[1]

-

Leakage: Essential intracellular constituents (nucleotides, amino acids, inorganic ions) leak out, leading to metabolic arrest and cell death.[1]

Visualizing the Pathway

The following diagram illustrates the cascade of events leading to microbial inactivation.

Figure 1: Mechanistic cascade of Propylparaben-induced microbial inactivation.[1]

Spectrum of Activity and Resistance

Spectrum[1]

-

Gram-Positive Bacteria: Highly susceptible.[1] The lack of an outer membrane allows easy access to the cytoplasmic membrane.

-

Fungi (Molds/Yeasts): Highly susceptible.[1] Propylparaben disrupts mitochondrial function in eukaryotes in addition to plasma membrane interference.[1][2]

-

Gram-Negative Bacteria: Moderately susceptible.[1] The Lipopolysaccharide (LPS) layer acts as a barrier to hydrophobic molecules.[1] However, Propylparaben is more effective than Methylparaben against Gram-negatives due to its ability to eventually traverse this barrier via porins or destabilization sites [5].[1]

Resistance Mechanisms

-

Efflux Pumps: Overexpression of efflux pumps (e.g., RND family in Pseudomonas) can actively extrude parabens.[1]

-

Enzymatic Hydrolysis: Certain bacteria (e.g., Enterobacter cloacae) produce esterases that hydrolyze Propylparaben into p-hydroxybenzoic acid and propanol, rendering it inactive [6].[1]

Experimental Validation Framework

To rigorously validate the mechanism of action in a new formulation or against a specific isolate, the following experimental workflow is recommended.

Protocol 1: Membrane Depolarization Assay

Objective: Confirm disruption of the membrane potential (

-

Preparation: Grow bacteria (e.g., S. aureus) to mid-log phase.[1] Wash and resuspend in HEPES buffer containing glucose.

-

Staining: Add DiSC3(5) (final conc. 1-2 µM) and incubate until fluorescence stabilizes (dye uptake quenches fluorescence).

-

Treatment: Inject Propylparaben at 1x, 2x, and 4x MIC.[1]

-

Measurement: Monitor fluorescence increase using a spectrofluorometer (Ex: 622 nm, Em: 670 nm).

-

Interpretation: A rapid increase in fluorescence indicates dye release due to membrane depolarization (loss of

).[1]

Protocol 2: Intracellular Leakage Assay

Objective: Detect gross membrane damage leading to leakage of cytosolic components.[1] Target: Nucleotides (absorbing at 260 nm).[1]

-

Preparation: Wash mid-log phase cells and resuspend in buffer.

-

Exposure: Treat cells with Propylparaben for defined intervals (0, 30, 60, 120 min).[1]

-

Separation: Centrifuge samples to pellet cells.

-

Quantification: Measure OD260 of the supernatant.

-

Control: Compare against Total Leakage Control (boiled cells or Triton X-100 treated).

Experimental Workflow Diagram

Figure 2: Validated workflow for assessing Propylparaben antimicrobial mechanisms.

Safety & Toxicology Context

While effective, Propylparaben is under scrutiny for potential endocrine disruption (weak estrogenic activity).[1] However, regulatory bodies (FDA, EFSA) currently consider it safe at authorized concentrations (typically up to 0.14% alone or 0.8% in mixtures in EU cosmetics).[1] In drug development, it is crucial to balance the Minimum Effective Concentration (MEC) with these safety thresholds.

References

-

Assessing the Safety of Parabens: Percutaneous Penetration and Risk Analysis. Cosmetics & Toiletries.[1] Available at: [Link][1]

-

Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers in Microbiology / PMC.[1] Available at: [Link]

-

Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics / PMC. Available at: [Link]

-

Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. Frontiers in Microbiology / PMC.[1] Available at: [Link]

-

Preserving the Facts on Parabens: An Overview of These Important Tools of the Trade. Cosmetics & Toiletries. Available at: [Link]

-

Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology / PMC. Available at: [Link]

Sources

Technical Deep Dive: Endocrine-Disrupting Potential of Propylparaben in In Vitro Studies

Executive Summary

Propylparaben (PP), a widely used alkyl ester of p-hydroxybenzoic acid, serves as an antimicrobial preservative in pharmaceuticals, cosmetics, and food products.[1] While historically regarded as safe, accumulating in vitro data classifies PP as a weak endocrine-disrupting chemical (EDC). Its toxicological profile is characterized by pleiotropic activity : it functions simultaneously as a weak Estrogen Receptor (ER) agonist and an Androgen Receptor (AR) antagonist. Furthermore, PP modulates steroidogenic enzyme expression (specifically CYP19A1) in a cell-type-dependent manner. This guide dissects the mechanistic foundations of these interactions and provides validated experimental protocols for their assessment, serving as a blueprint for researchers investigating paraben toxicology.

Part 1: Mechanistic Foundations

The endocrine-disrupting potential of PP is not monolithic; it stems from its ability to promiscuously interact with multiple nuclear receptors and steroidogenic pathways.

Estrogen Receptor (ER) Agonism

PP mimics 17

-

Causality: The phenolic hydroxyl group of PP is essential for hydrogen bonding within the ER ligand-binding domain (LBD), though its alkyl chain length influences affinity. PP is approximately

to

Androgen Receptor (AR) Antagonism

Unlike its action on the ER, PP acts as an antagonist at the AR. It competitively binds to the AR LBD, preventing endogenous androgens (like Testosterone or DHT) from inducing the structural shift necessary for transcriptional activation.

-

Impact: This blockade inhibits the expression of androgen-dependent genes (e.g., PSA), potentially disrupting male reproductive development and function.

Steroidogenic Modulation (Aromatase)

PP interferes with local steroid synthesis. In MCF-7 breast cancer cells, PP has been shown to upregulate CYP19A1 (aromatase) expression, potentially creating a localized feed-forward loop of estrogen production.[2] Conversely, in non-malignant MCF-10A cells, it may downregulate the same enzyme, highlighting the importance of cellular context.[2]

Visualization: Multi-Receptor Signaling Pathway

The following diagram illustrates the dual mechanism of PP: activating ER signaling while simultaneously inhibiting AR signaling.

Caption: PP acts as a dual-functional EDC: an agonist for ER-mediated transcription and an antagonist blocking T-mediated AR signaling.

Part 2: Experimental Frameworks

To rigorously evaluate PP's activity, researchers must utilize self-validating bioassays. The following protocols are optimized for sensitivity and reproducibility.

Protocol A: The E-Screen Assay (MCF-7 Proliferation)

This assay measures the ability of PP to induce proliferation in estrogen-sensitive human breast cancer cells. It is the gold standard for phenotypic estrogenicity.

Prerequisites:

-

Cell Line: MCF-7 (ER

positive). -

Media: Phenol-red free DMEM (phenol red acts as a weak estrogen).

-

Serum: Charcoal-Dextran stripped Fetal Bovine Serum (CD-FBS) to remove endogenous hormones.

Step-by-Step Workflow:

-

Starvation (Day -3): Seed MCF-7 cells in phenol-red free media + 5% CD-FBS. Incubate for 72 hours to deplete intracellular steroid reserves.

-

Seeding (Day 0): Harvest and re-seed cells into 96-well plates at low density (e.g., 2,000 cells/well). Allow attachment for 24 hours.

-

Treatment (Day 1): Remove media. Add experimental media containing:

-

Vehicle Control (0.1% Ethanol/DMSO).

-

Positive Control (E2,

to -

Propylparaben (

to -

Validation Step: Co-treat PP wells with Fulvestrant (ICI 182,780) at 100 nM.[3] If proliferation is blocked, the effect is ER-dependent.

-

-

Incubation (Days 1-6): Incubate for 144 hours. Refresh media/treatments every 48 hours to maintain constant exposure levels.

-

Quantification (Day 6): Fix cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) or use an MTT/WST-1 viability assay.

-

Analysis: Calculate the Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number Control).

Protocol B: Luciferase Reporter Assay (MDA-kb2)

The MDA-kb2 cell line (derived from MDA-MB-453) stably expresses the androgen receptor and a luciferase reporter driven by an MMTV promoter. It is ideal for detecting AR antagonism.

Step-by-Step Workflow:

-

Seeding: Plate MDA-kb2 cells in L-15 medium + 10% CD-FBS in white-walled 96-well luminometer plates.

-

Agonist Challenge: To test for antagonism, cells must be stimulated. Add Dihydrotestosterone (DHT) at

nM (approx. EC50) to all test wells. -

Treatment:

-

Add PP at increasing concentrations (

-

Include a known anti-androgen (e.g., Flutamide or Bicalutamide) as a positive control.

-

-

Incubation: Incubate for 24 hours at 37°C (no CO2 required for L-15, or use standard DMEM protocol).

-

Lysis & Detection: Remove media, wash with PBS, and add lysis buffer. Add Luciferin substrate and measure luminescence immediately.

-

Data Logic: A dose-dependent decrease in luminescence relative to the DHT-only control indicates AR antagonism.

Visualization: E-Screen Experimental Logic

Caption: Workflow for the E-Screen assay. The "Block" step (PP + ICI 182,780) is critical for confirming the mechanism is ER-mediated.

Part 3: Data Synthesis & Potency

The following data summarizes the comparative potency of Propylparaben against reference standards.

Table 1: Comparative Endocrine Potency

| Endpoint | Assay Model | Reference Standard | Propylparaben Potency | Key Finding |

| ER Agonism | MCF-7 E-Screen | 17 | ~ | Induces proliferation at |

| AR Antagonism | MDA-kb2 Reporter | Flutamide | Weak Antagonist | At |

| Steroidogenesis | H295R | Prochloraz (Inhibitor) | Modulator | No significant change in T/E2 secretion at low doses, but alters CYP19A1 expression. |

| Glucocorticoid | MDA-kb2 | Dexamethasone | Synergistic | PP alone is inactive but enhances GR activity in mixtures with other phenols. |

Table 2: Gene Expression Profile (MCF-7 Cells)

| Gene Symbol | Protein Name | Effect of Propylparaben | Biological Implication |

| TFF1 (pS2) | Trefoil Factor 1 | Upregulated | Canonical marker of ER activation; promotes cell migration. |

| PGR | Progesterone Receptor | Upregulated | Indicates functional ER signaling pathway activation. |

| CYP19A1 | Aromatase | Upregulated (MCF-7) | Increases local conversion of androgens to estrogens (feed-forward). |

Part 4: Risk Assessment Context

While in vitro assays demonstrate clear endocrine activity, the risk is a function of potency and exposure.

-

Bioavailability: PP is rapidly metabolized by esterases in the skin and liver to p-hydroxybenzoic acid (PHBA), which is largely inactive. However, unmetabolized PP has been detected in human breast tissue, suggesting some systemic escape or local accumulation from underarm cosmetics.

-

Mixture Effects: The "Glucocorticoid" finding in Table 1 is critical. While PP alone is weak, it often exists in mixtures (e.g., with Methylparaben or Phthalates). In vitro data suggests these mixtures can have additive or synergistic effects, lowering the threshold for adverse endocrine outcomes.

References

-

Byford, J. R., et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Chen, J., et al. (2007). Assessment of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. Toxicology. (Cited for MDA-kb2 protocol comparison). Link

-

Darbre, P. D., & Harvey, P. W. (2008). Parabens can enable hallmarks and characteristics of cancer in human breast epithelial cells: a review of the literature with reference to new exposure data. Journal of Applied Toxicology. Link

-

Karpuzoglu, E., et al. (2013).[4] Parabens: potential impact of low-affinity estrogen receptor binding on human health. Journal of Toxicology and Environmental Health. Link

-

Taxvig, C., et al. (2008).[5] Do parabens have the ability to interfere with steroidogenesis? Toxicological Sciences. Link

-

Wróbel, A. M., & Gregoraszczuk, E. L. (2014).[2] Actions of methyl-, propyl- and butylparaben on estrogen receptor-alpha and -beta and the progesterone receptor in MCF-7 cancer cells and non-cancerous MCF-10A cells. Toxicology Letters. Link

-

Prusakiewicz, J. J., et al. (2007).[6] Parabens inhibit human skin estrogen sulfotransferase activity: Possible link to paraben estrogenic effects. Toxicology. Link

Sources

- 1. Differential effect of methyl-, butyl- and propylparaben and 17β-estradiol on selected cell cycle and apoptosis gene and protein expression in MCF-7 breast cancer cells and MCF-10A non-malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Metabolic Fate of Propyl 4-Hydroxybenzoate in Mammals: An In-depth Technical Guide

Introduction

Propyl 4-hydroxybenzoate, commonly known as propylparaben, is an n-propyl ester of p-hydroxybenzoic acid. It is widely utilized as an antimicrobial preservative in a vast array of consumer products, including pharmaceuticals, cosmetics, and foods, owing to its broad-spectrum efficacy against fungi and bacteria.[1][2][3] Despite its extensive use and long history of being considered to have low toxicity, recent scientific inquiry has brought its potential endocrine-disrupting properties to the forefront, necessitating a deeper understanding of its metabolic fate within mammalian systems.[4][5] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of propylparaben in mammals, intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Absorption and Distribution

Propylparaben is readily absorbed by mammals through both the gastrointestinal tract following oral ingestion and via dermal application.[6] Animal studies have demonstrated that upon oral administration, propylparaben is rapidly absorbed, systemically distributed, and completely cleared from the blood within 48 hours.[7]

The route of administration significantly influences the pharmacokinetic profile of propylparaben. Oral exposure leads to rapid absorption (within 2 hours in humans) and subsequent metabolism, resulting in low systemic levels of the parent compound.[7][8] In contrast, dermal exposure leads to a slower absorption rate and a longer apparent half-life.[1] This extended half-life following dermal application can result in a higher proportion of biologically active, unconjugated propylparaben in systemic circulation compared to oral exposure.[1]

Metabolic Pathways

The metabolism of propylparaben in mammals is a rapid and efficient process primarily designed to increase its water solubility and facilitate its excretion. The metabolic transformations can be broadly categorized into two main phases: hydrolysis (Phase I) and conjugation (Phase II).

Phase I Metabolism: The Central Role of Hydrolysis

The principal metabolic pathway for propylparaben is the hydrolysis of its ester bond, which yields p-hydroxybenzoic acid (PHBA) and propanol.[6][9][10] This reaction is catalyzed by non-specific carboxylesterases present in various tissues, with significant activity found in the liver and even in the plasma.[11]

The rate of hydrolysis in human liver microsomes is dependent on the alkyl chain length of the paraben, with propylparaben being rapidly hydrolyzed.[11] The resulting PHBA is the central metabolite that undergoes further transformations.

Phase II Metabolism: Conjugation for Excretion

Following hydrolysis, the primary metabolite, p-hydroxybenzoic acid, undergoes extensive Phase II conjugation reactions. These reactions further increase the polarity of the molecule, preparing it for efficient renal clearance. The major conjugation pathways include:

-

Glucuronidation: PHBA is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms have been identified to be active in the glucuronidation of parabens and their metabolites, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17.[11]

-

Sulfation: The phenolic hydroxyl group of PHBA can also be conjugated with a sulfonate group.

-

Glycine Conjugation: PHBA can be conjugated with glycine to form p-hydroxyhippuric acid (PHHA).[2][8]

While the majority of propylparaben is first hydrolyzed to PHBA before conjugation, a smaller fraction can undergo direct glucuronidation or sulfation at the phenolic hydroxyl group of the parent molecule.[12]

The following diagram illustrates the primary metabolic pathways of propylparaben in mammals.

Caption: Primary metabolic pathways of Propyl 4-hydroxybenzoate in mammals.

A Note on Transesterification: A Potential Drug-Alcohol Interaction

An interesting and potentially significant metabolic pathway is the transesterification of parabens in the presence of alcohol.[9] Studies using human intestinal Caco-2 cells have shown that ethanol can reduce the hydrolysis of parabens to PHBA and instead promote the formation of ethylparaben.[9] This finding suggests a previously unrecognized drug-alcohol interaction that could alter the toxicological profile of propylparaben upon co-ingestion with ethanol.

Excretion

The metabolic products of propylparaben are rapidly and efficiently eliminated from the body, primarily through the urine.[6] There is no evidence to suggest accumulation of propylparaben or its metabolites in mammalian tissues.[6][11]

A human pharmacokinetic study following a single oral dose of propylparaben revealed the following urinary excretion fractions:

-

Free Propylparaben: 0.05%

-

Total Propylparaben (free + conjugates): 8.6%

-

p-Hydroxybenzoic Acid (PHBA): 7.0%

-

p-Hydroxyhippuric Acid (PHHA): 23.2%[8]

These data clearly indicate that hydrolysis to PHBA and its subsequent conjugation are the dominant routes of elimination.

Interspecies Differences

It is crucial for researchers to consider the metabolic differences between species when extrapolating toxicological data. For instance, rats have been shown to metabolize parabens more rapidly and effectively than humans.[4] This higher metabolic capacity in rats may lead to lower systemic exposure to the parent, biologically active paraben, potentially underestimating its adverse effects in humans.[4]

Toxicological Implications of Metabolism

While metabolism is primarily a detoxification process, the parent compound and its metabolites are not without biological activity. Propylparaben itself has been shown to possess estrogenic activity, with the potency increasing with the length of the alkyl chain.[4] Concerns have been raised that the estrogenic burden from parabens and their metabolites might exceed that of endogenous estradiol, particularly in children.[13]

Furthermore, propylparaben has been demonstrated to induce apoptosis and disrupt energy metabolism in human liver cells (HepG2), leading to increased production of superoxide anions.[14] The primary metabolite, PHBA, has also been shown to be more toxic to fish hepatocytes than human hepatocytes by a significant margin, highlighting the importance of considering metabolite toxicity.[15] Propylparaben exposure has also been linked to perturbations in serine and glycine metabolism.[16]

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of Propylparaben in Human Liver Microsomes

This protocol provides a framework for assessing the rate of propylparaben hydrolysis by hepatic esterases.

Objective: To determine the kinetic parameters (Vmax and Km) of propylparaben hydrolysis in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Propylparaben

-

p-Hydroxybenzoic acid (PHBA) standard

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

HPLC-MS/MS system

Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of propylparaben in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of working solutions of propylparaben by diluting the stock solution in potassium phosphate buffer (pH 7.4) to achieve final concentrations ranging from approximately 0.1 to 100 µM.

-

Prepare a stock solution of PHBA for the standard curve.

-

-

Incubation:

-

Pre-warm the HLM suspension (typically 0.5-1 mg/mL protein concentration) and propylparaben working solutions to 37°C.

-

Initiate the reaction by adding the propylparaben working solution to the HLM suspension. The final reaction volume is typically 200 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analytical Method:

-

Analyze the formation of PHBA using a validated HPLC-MS/MS method.

-

Develop a standard curve for PHBA to quantify its concentration in the samples.

-

-

Data Analysis:

-

Plot the concentration of PHBA formed against time to determine the initial velocity of the reaction for each substrate concentration.

-

Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Vmax and Km values.

-

Rationale: This in vitro assay provides a controlled system to specifically measure the activity of hepatic esterases on propylparaben, allowing for the determination of key kinetic parameters that are essential for pharmacokinetic modeling and interspecies comparisons.

Protocol 2: Analysis of Propylparaben and its Metabolites in Urine by HPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of propylparaben and its major metabolites in urine samples.

Objective: To quantify the urinary excretion of propylparaben, PHBA, and PHHA.

Materials:

-

Urine samples

-

Propylparaben, PHBA, and PHHA analytical standards

-

Isotopically labeled internal standards (e.g., d4-propylparaben)

-

β-glucuronidase/sulfatase enzyme

-

Sodium acetate buffer (pH 5.0)

-

Solid-phase extraction (SPE) cartridges

-

Methanol, acetonitrile, and formic acid (LC-MS grade)

-

HPLC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

To measure total concentrations (free + conjugated), perform an enzymatic deconjugation step. Add β-glucuronidase/sulfatase to a buffered urine sample (pH 5.0) and incubate at 37°C for a specified period (e.g., 2-4 hours).

-

For the analysis of free analytes, omit the deconjugation step.

-

Spike the samples with the internal standard mixture.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the prepared urine samples onto the cartridges.

-

Wash the cartridges with a weak organic solvent to remove interferences.

-

Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Sample Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions for each analyte and internal standard.

-

-

Quantification:

-

Generate calibration curves for each analyte using the analytical standards.

-

Calculate the concentration of each analyte in the urine samples based on the peak area ratios of the analyte to its corresponding internal standard.

-

Rationale: This method allows for the sensitive and specific quantification of propylparaben and its key metabolites in a biological matrix. The inclusion of an enzymatic deconjugation step is crucial for determining the total excretion of these compounds, providing a comprehensive picture of their elimination from the body.

Conclusion

The metabolism of propyl 4-hydroxybenzoate in mammals is a well-characterized and efficient process dominated by hydrolysis and subsequent conjugation reactions, leading to rapid urinary excretion. However, the route of administration can significantly impact the pharmacokinetic profile, and interspecies differences in metabolic capacity must be considered in toxicological risk assessments. While propylparaben has a long history of use as a preservative, ongoing research into its potential endocrine-disrupting effects and the biological activity of its metabolites underscores the importance of a thorough understanding of its metabolic fate for ensuring human safety.

References

-

Prusakiewicz, J. J., et al. (2006). Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. Toxicology and Applied Pharmacology, 214(1), 1-8. [Link]

-

Shin, M., et al. (2023). Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. Archives of Toxicology, 97(1), 223-233. [Link]

-

Soni, M. G., et al. (2002). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 40(10), 1335-1373. [Link]

-

Ball, A. L., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Drug and Chemical Toxicology, 45(6), 2635-2643. [Link]

-

National Center for Biotechnology Information (n.d.). Propylparaben. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). A review on synthesis of paraben and applications of preservatives. [Link]

-

Shin, M., et al. (2019). Pharmacokinetic profile of propyl paraben in humans after oral administration. Environment International, 131, 104917. [Link]

-

European Medicines Agency. (2015). European Public MRL assessment report (EPMAR) - Propyl 4-hydroxybenzoate and its sodium salt (all food producing species). [Link]

-

Boberg, J., et al. (2010). Possible endocrine disrupting effects of parabens and their metabolites. Reproductive Toxicology, 30(2), 301-312. [Link]

-

Kim, S. H., et al. (2020). Oral Propylparaben Administration to Juvenile Male Wistar Rats Did Not Induce Toxicity in Reproductive Organs. Journal of Toxicology and Environmental Health, Part A, 83(10-11), 387-400. [Link]

-

Aubert, N., et al. (2012). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. Xenobiotica, 42(10), 972-982. [Link]

-

RIVM. (2017). Exposure to and toxicity of methyl-, ethyl- and propylparaben. RIVM Report 2017-0028. [Link]

-

Wei, Y., et al. (2024). Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways. Toxics, 12(3), 183. [Link]

-

Gutowska, I., et al. (2016). Propylparaben-induced disruption of energy metabolism in human HepG2 cell line leads to increased synthesis of superoxide anions and apoptosis. Toxicology in Vitro, 31, 30-34. [Link]

-

Wikipedia. (n.d.). Propylparaben. [Link]

-

Yilmaz, B., et al. (2023). Investigation of the Combined Effects of Propylparaben and Methylparaben on Biochemical and Histological Parameters in Male Rats. Journal of the American College of Nutrition, 42(5), 454-462. [Link]

-

Aubert, N., et al. (2012). Systemic exposure to parabens: Pharmacokinetics, tissue distribution, excretion balance and plasma metabolites of [14C]-methyl-, propyl- and butylparaben in rats after oral, topical or subcutaneous administration. Food and Chemical Toxicology, 50(3-4), 445-454. [Link]

-

National Institutes of Health. (n.d.). Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. [Link]

-

Kim, M. H., et al. (2021). The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis. Scientific Reports, 11(1), 3628. [Link]

-

ResearchGate. (n.d.). Common pathways of metabolism of methyl paraben, ethyl paraben, propyl paraben, and butyl paraben. [Link]

-

Moos, R. K., et al. (2015). A case study on quantitative in vitro to in vivo extrapolation for environmental esters: Methyl-, propyl- and butylparaben. Toxicology Letters, 238(2 Suppl), S248. [Link]

-

Yilmaz, B., et al. (2023). Investigation of the Combined Effects of Propylparaben and Methylparaben on Biochemical and Histological Parameters in Male Rats. Journal of the American College of Nutrition, 42(5), 454-462. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propylparaben - Wikipedia [en.wikipedia.org]

- 4. rivm.nl [rivm.nl]

- 5. A case study on quantitative in vitro to in vivo extrapolation for environmental esters: Methyl-, propyl- and butylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic profile of propyl paraben in humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Possible endocrine disrupting effects of parabens and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propylparaben-induced disruption of energy metabolism in human HepG2 cell line leads to increased synthesis of superoxide anions and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Propylparaben - Propylparaben studies [tiiips.com]

- 16. The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Propyl 4-hydroxybenzoate as a preservative in pharmaceutical formulations.

[1][2]

Executive Summary & Scientific Rationale

Propyl 4-hydroxybenzoate (Propylparaben) is a critical excipient in the pharmaceutical scientist's arsenal, primarily utilized for its antifungal efficacy.[1][2] While often overshadowed by its more water-soluble analog, Methylparaben, Propylparaben offers superior partitioning into microbial membranes due to its longer alkyl chain (

The "Paraben Paradox": As the alkyl chain length increases (Methyl

This guide provides a rigorous, field-proven protocol for incorporating Propylparaben into aqueous and multi-phasic systems, ensuring solubility, stability, and regulatory compliance.[1]

Pre-Formulation Data & Physicochemical Properties[2]

Before initiating formulation, the following physicochemical constraints must be integrated into the Design of Experiments (DoE).

Table 1: Critical Physicochemical Parameters[4]

| Parameter | Value / Characteristic | Impact on Formulation |

| Molecular Formula | MW: 180.20 g/mol | |

| Solubility (Water) | ~0.04% w/v (at 25°C) | Critical: Requires heat or co-solvents for dissolution.[1] |

| Solubility (Ethanol) | ~50% w/v | Excellent co-solvent; allows for concentrate preparation.[1] |

| Solubility (Propylene Glycol) | ~25% w/v | Preferred pharmaceutical co-solvent.[1] |

| pKa | 8.4 (at 22°C) | Effective antimicrobial range is pH 4.0 – 8.[1][3]0. |

| Partition Coefficient (log P) | ~3.0 | High affinity for lipid phases and plastics (adsorption risk).[1] |

| Incompatibility | Non-ionic surfactants (e.g., Polysorbate 80) | Micellar entrapment reduces free active concentration.[1] |

Core Protocol: Incorporation Strategies

The primary failure mode in paraben formulation is "recrystallization shock" when a concentrated stock hits a cold aqueous phase, or incomplete dissolution leading to false failures in Antimicrobial Effectiveness Testing (AET).[1]

Method A: The "Hot Aqueous" Method (Preferred for simple solutions)

Best for: Syrups, aqueous suspensions, and low-viscosity tonics.[1]

-

Heat Water: Heat 90% of the total water volume to 80°C – 85°C .

-

Note: Do not exceed 95°C to minimize hydrolysis risks, although parabens are relatively heat stable.[1]

-

-

Dissolution: Add Methylparaben first (higher quantity), followed by Propylparaben.[1]

-

Reasoning: Methylparaben acts as a hydrotrope, slightly aiding the dissolution of the less soluble propyl ester.

-

-

Agitation: High-shear mixing is not required; moderate magnetic stirring is sufficient.[1] Ensure the solution is crystal-clear before proceeding.

-

Cooling: Cool slowly to 40°C before adding heat-sensitive APIs or volatiles.

Method B: The "Co-Solvent Concentrate" Method

Best for: Emulsions (creams/lotions) and complex semisolids.

-

Concentrate Prep: Dissolve Propylparaben and Methylparaben in Propylene Glycol (ratio 1:5 preservative to solvent) at room temperature.[1]

-

Phase Addition:

-

For Emulsions: Add this concentrate to the aqueous phase just prior to emulsification.[1]

-

Caution: Adding to the oil phase increases the risk of the preservative partitioning entirely into the oil, leaving the water phase (where bacteria grow) unprotected.

-

Visualization: Formulation Decision Tree

Caption: Decision logic for selecting the optimal incorporation method based on concentration and formulation matrix.

Analytical Validation Protocol (HPLC)[2][5][6]

To validate the formulation, you must quantify the active preservative content.

Method Principle: Reversed-Phase HPLC with UV detection.[1][4]

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Methanol : Phosphate Buffer (pH 4.[1]5) [60:40 v/v].[1]

-

Detection: UV @ 254 nm.[1]

-

Retention Time: Methylparaben (~3 min), Propylparaben (~6-7 min).[1]

Sample Preparation:

Troubleshooting: The "Tween Effect" & Adsorption

The Inactivation Mechanism

Propylparaben is highly lipophilic.[1] In formulations containing non-ionic surfactants like Polysorbate 80 (Tween 80), Propylparaben partitions into the surfactant micelles.[1]

-

Result: The "free" concentration in the aqueous phase drops below the Minimum Inhibitory Concentration (MIC).

-

Solution: Calculate the "Total Required" (

) using the equation:-

Practical Rule of Thumb: If using >1% Polysorbate 80, increase paraben levels or add a co-preservative like Phenoxyethanol or EDTA.[1]

-

Adsorption to Plastics

Propylparaben can adsorb into LDPE and PVC containers, reducing potency by up to 15-20% over shelf life.[1]

-

Protocol: Perform stability testing in the final commercial packaging. Glass or HDPE is preferred for liquid formulations.[1]

Safety & Regulatory Limits

-

FDA Inactive Ingredient Database (IID):

-

European Union (EU):

-

Maximum concentration 0.4% (single ester) or 0.8% (mixture) in cosmetics; similar guidance applies to pharmaceuticals.[1]

-

-

Pediatric Warning: Avoid in neonates due to potential bilirubin displacement (kernicterus risk), though this is less critical than with Benzyl Alcohol.[1]

References

-

Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1] Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1]

-

U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products. [1]

-

Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology.

-

Blanchard, J., et al. (1977).[1] "Effect of polyols on interaction of paraben preservatives with polysorbate 80." Journal of Pharmaceutical Sciences. [1]

-

United States Pharmacopeia (USP). <51> Antimicrobial Effectiveness Testing. [1]

Sources

- 1. Propylparaben - Wikipedia [en.wikipedia.org]

- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phexcom.com [phexcom.com]

- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

In vivo experimental design for studying Propylparaben effects on reproductive health

An In-Depth Guide to the In Vivo Experimental Design for Studying Propylparaben's Effects on Reproductive Health

Introduction: The Scientific Imperative for Investigating Propylparaben

Propylparaben (PP), an ester of p-hydroxybenzoic acid, is extensively used as a preservative in cosmetics, pharmaceuticals, and food products due to its effective antimicrobial properties.[1] However, its structural similarity to estrogen has raised significant concerns about its potential as an endocrine-disrupting chemical (EDC).[2][3] EDCs can interfere with the body's hormonal systems, and exposure to them is linked to adverse reproductive, developmental, and neurological effects.[4][5] Numerous studies suggest that propylparaben may negatively impact both male and female reproductive functions.[2][3][6]

In male rodents, exposure has been linked to decreased serum testosterone concentrations, reduced sperm production, and lower epididymal sperm reserves.[1] In females, studies have shown that PP can disrupt estrous cycles, reduce the number of corpora lutea, and increase serum estradiol concentrations, indicating a potential impact on ovarian function and fertility.[6][7] Furthermore, emerging research points towards propylparaben's ability to interfere with critical reproductive processes like embryo implantation and even cause multigenerational fertility decline in mice.[8][9]

Given the widespread human exposure and the compelling preliminary data, rigorous and well-designed in vivo studies are paramount to fully characterize the reproductive risks associated with propylparaben. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret robust in vivo experiments to assess the effects of propylparaben on reproductive health.

Part 1: Foundational Principles of In Vivo Experimental Design

A successful in vivo study hinges on a meticulously planned experimental design that is both scientifically sound and ethically responsible. The choices made at this stage directly influence the validity and interpretability of the results.

Causality Behind Experimental Choices

-

Animal Model Selection: The most commonly used models for reproductive toxicology are rats and mice.[10] The rationale for their use lies in their physiological similarity to humans in terms of reproductive processes, their short gestation periods, and well-characterized biology. The Wistar or Sprague-Dawley rat is frequently used in studies guided by organizations like the Organisation for Economic Co-operation and Development (OECD).[11] The choice of species and strain should be justified based on the specific research question and historical data availability.

-

Dose Selection and Route of Administration: The selection of dose levels is critical. It should ideally include a range that encompasses expected human exposure levels, a no-observed-adverse-effect level (NOAEL), and a level that induces clear toxicity.[3] Human exposure typically occurs through skin contact or ingestion.[8] Therefore, oral gavage is a common and relevant route of administration in animal studies as it allows for precise dosing.[9][12] Administration through the diet is another option that mimics human dietary exposure.[1] It is crucial to consider the rapid metabolism of parabens, which are often hydrolyzed at their points of entry, to ensure that the chosen administration route and dosage result in systemically relevant exposure levels.[13]

-

Ethical Considerations and the 3Rs: All animal experiments must undergo a thorough ethical review.[14] The principles of the 3Rs (Replacement, Reduction, Refinement) must be implemented. While in vitro studies can provide mechanistic insights, in vivo studies remain essential for evaluating systemic effects on the complex, integrated reproductive system. Reduction involves using the minimum number of animals necessary to obtain statistically significant results. Refinement includes minimizing any potential pain or distress to the animals through appropriate housing, handling, and experimental procedures.

Part 2: A Validating Experimental Workflow

A structured workflow ensures that all necessary steps are performed consistently and that data is collected systematically. This workflow should be designed as a self-validating system, where each step builds upon the previous one to ensure data integrity.

Overall Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the reproductive toxicity of Propylparaben.

Caption: High-level workflow for in vivo reproductive toxicity studies.

Study Design: Adherence to OECD Guideline 421

For a screening-level assessment, the OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) provides a standardized framework.[11]

-

Animal Allocation: Use at least 10 animals per sex per group.

-

Groups: A minimum of three dose groups and one concurrent control group (vehicle only) should be used.

-

Dosing Period: Males should be dosed for a minimum of four weeks, including two weeks prior to mating. Females should be dosed daily throughout the study, which lasts approximately 63 days (two weeks prior to mating, during mating, gestation, and lactation).[11]

Part 3: Core Protocols for Male Reproductive Toxicity Assessment

The male reproductive system is a known target for propylparaben.[1][2] A thorough assessment requires a multi-pronged approach evaluating anatomical, cellular, and hormonal endpoints.

Protocol 1: Epididymal Sperm Analysis

Rationale: Sperm count, motility, and morphology are fundamental indicators of male fertility. Propylparaben has been shown to decrease sperm reserves and production efficiency in rats.[1] Epididymal sperm concentration is highly correlated with overall sperm count.[13]

Step-by-Step Methodology:

-

Collection: Following euthanasia, carefully dissect the cauda epididymides and place them in a pre-weighed petri dish containing an appropriate buffer (e.g., M199 medium with 0.5% bovine serum albumin).

-

Sperm Release: Make several incisions in the cauda epididymis and gently squeeze to release the sperm into the medium. Allow the sperm to disperse for 10-15 minutes at 37°C.

-

Motility Assessment: Place an aliquot of the sperm suspension on a pre-warmed microscope slide. Analyze sperm motility using a Computer-Assisted Sperm Analysis (CASA) system or by manual counting under a microscope.[10]

-

Concentration Measurement: To determine sperm concentration, the remaining sperm suspension is homogenized. A small sample is then loaded into a hemocytometer or analyzed using a CASA system for an accurate count.

-

Morphology Assessment: Prepare a smear of the sperm suspension on a glass slide and allow it to air dry. Stain the smear using a method like Harris-Schorr staining.[10] Under a light microscope (100x oil immersion), classify at least 200 sperm per animal as normal or abnormal based on head and tail morphology.

Protocol 2: Serum Hormone Analysis

Rationale: The hypothalamic-pituitary-gonadal (HPG) axis regulates male reproductive function. Testosterone is crucial for spermatogenesis, and its production is controlled by Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Propylparaben has been observed to decrease serum testosterone levels in a dose-dependent manner.[1][2]

Step-by-Step Methodology:

-

Blood Collection: At necropsy, collect whole blood via cardiac puncture into serum separator tubes.

-

Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.

-

Storage: Collect the serum supernatant and store it at -80°C until analysis.

-

Hormone Quantification: Measure serum concentrations of testosterone, LH, and FSH using commercially available and validated Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher specificity.[15][16]

Protocol 3: Histopathological Examination of Male Reproductive Organs

Rationale: Histopathology provides direct evidence of tissue-level damage. In the testes, this can reveal disruptions in spermatogenesis, while in the epididymis, it can show issues with sperm maturation and storage.[17]

Step-by-Step Methodology:

-

Tissue Collection and Fixation: Immediately after weighing, fix the testes and epididymides in a suitable fixative like Bouin's solution or 10% neutral buffered formalin for 24 hours.[18]

-

Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning and Staining: Cut thin sections (4-5 µm) using a microtome and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[19]

-

Microscopic Evaluation: A trained pathologist should blindly evaluate the slides for abnormalities, including testicular atrophy, degeneration of seminiferous tubules, Leydig cell hyperplasia, and presence of immature germ cells in the epididymis.

Table 1: Summary of Key Male Reproductive Endpoints

| Parameter | Endpoint | Method of Measurement | Expected Effect of Propylparaben |

| Anatomical | Testes Weight | Analytical Balance | No significant change reported[1][2] |

| Epididymides Weight | Analytical Balance | No significant change reported[1][2] | |

| Spermatogenesis | Cauda Epididymal Sperm Count | Hemocytometer / CASA | Dose-dependent decrease[1] |

| Daily Sperm Production | Histological Analysis | Significant decrease[1] | |

| Sperm Motility | CASA / Microscopy | Potential decrease | |

| Sperm Morphology | Stained Smear Analysis | Potential increase in abnormalities | |

| Endocrine | Serum Testosterone | ELISA / LC-MS/MS | Dose-dependent decrease[2] |

| Serum LH | ELISA / LC-MS/MS | Variable, may increase with anti-androgenic effects[20] | |

| Serum FSH | ELISA / LC-MS/MS | Variable | |

| Histological | Testicular Histology | H&E Staining & Microscopy | Testicular lesions, delayed spermatogenesis[17] |

| Epididymal Histology | H&E Staining & Microscopy | Abnormalities in sperm content |

Part 4: Core Protocols for Female Reproductive Toxicity Assessment

The female reproductive system is a complex, cyclically regulated system that is also susceptible to endocrine disruption by propylparaben.[6][9]

Protocol 4: Estrous Cycle Monitoring

Rationale: The estrous cycle is a sensitive indicator of the health of the hypothalamic-pituitary-ovarian (HPO) axis. Disruption of this cycle is a hallmark of endocrine-disrupting activity. Propylparaben has been shown to cause disordered estrous cycles in mice.[6]

Step-by-Step Methodology:

-

Sample Collection: Gently flush the vagina with a small amount of saline using a pipette. Collect the vaginal lavage onto a clean glass slide.

-

Staining: Stain the cells using a simple stain like Toluidine Blue or a more detailed stain like Papanicolaou stain.

-

Microscopic Evaluation: Examine the slide under a light microscope. Identify the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the relative proportions of cornified epithelial cells, nucleated epithelial cells, and leukocytes.

-

Data Analysis: Perform daily monitoring for at least two weeks before and throughout the dosing period to determine the length and regularity of the estrous cycle for each animal.

Protocol 5: Ovarian and Fertility Assessment

Rationale: Ovarian function and fertility outcomes are direct measures of reproductive capability. Propylparaben exposure has been associated with a reduced number of corpora lutea (an indicator of ovulation) and fewer retrieved oocytes.[6] It may also impair embryo implantation.[9]

Step-by-Step Methodology:

-

Corpus Luteum Count: At necropsy, the ovaries are removed and the number of corpora lutea on the surface can be counted under a dissecting microscope as an index of ovulation.

-

Follicle Classification (Histology): Following fixation and sectioning of the ovaries (as per Protocol 7), different stages of follicular development (primordial, primary, secondary, antral, atretic) can be counted to assess effects on folliculogenesis.

-

Fertility Assessment: In studies that include a mating phase, females are sacrificed at mid-gestation (e.g., gestation day 14). The uterus is examined to count the number of implantation sites and viable, non-viable, and resorbed fetuses. The number of corpora lutea is also counted to calculate pre- and post-implantation loss.

Protocol 6: Serum Hormone Analysis (Female)

Rationale: Estradiol and progesterone are the primary ovarian steroid hormones that regulate the estrous cycle and pregnancy. Propylparaben has been found to significantly increase serum estradiol concentrations and the expression of steroidogenic enzymes in mice.[6]

Step-by-Step Methodology:

-

Blood Collection & Processing: Follow the same procedure as described for males (Protocol 2). It is critical to note the stage of the estrous cycle at the time of blood collection as hormone levels fluctuate significantly.

-

Hormone Quantification: Measure serum concentrations of 17β-estradiol and progesterone using validated ELISA kits or LC-MS/MS.

Protocol 7: Histopathological Examination of Female Reproductive Organs

Rationale: Histological evaluation of the ovaries and uterus can reveal structural changes that underlie functional deficits.[21][22] This can include altered follicular development in the ovary or changes in the endometrial lining of the uterus that could affect implantation.[9]

Step-by-Step Methodology:

-

Tissue Collection and Fixation: Fix ovaries and uterine horns in 10% neutral buffered formalin or Bouin's solution.

-

Processing and Staining: Process, embed, section, and stain the tissues with H&E as described for male tissues (Protocol 3).

-

Microscopic Evaluation: A pathologist should evaluate ovarian sections for the health and number of follicles at different developmental stages and the presence of abnormalities like cysts.[7] Uterine sections should be examined for endometrial thickness, glandular development, and signs of inflammation or pathology.

Table 2: Summary of Key Female Reproductive Endpoints

| Parameter | Endpoint | Method of Measurement | Expected Effect of Propylparaben |

| Cyclicity | Estrous Cycle Length & Regularity | Vaginal Cytology | Disordered cycles, prolonged estrus[6] |

| Ovarian Function | Corpus Luteum Count | Gross/Histological Count | Reduced number[6] |

| Follicle Counts | Histological Evaluation | Potential decrease in healthy follicles, increase in atresia | |

| Oocyte Number | Oocyte Retrieval | Significantly reduced[6] | |

| Endocrine | Serum Estradiol | ELISA / LC-MS/MS | Significantly increased[6] |

| Serum Progesterone | ELISA / LC-MS/MS | Potential alteration | |

| Fertility | Implantation Sites | Uterine Examination | Impaired/reduced number[9] |

| Litter Size | Breeding Study | Fewer offspring[9] | |

| Histological | Ovarian Histology | H&E Staining & Microscopy | Changes in follicular dynamics, cystic follicles[7] |

| Uterine Histology | H&E Staining & Microscopy | Altered endometrial decidualization markers[9] |

Part 5: Investigating Potential Mechanisms of Action

Beyond identifying adverse outcomes, a robust study should aim to elucidate the underlying molecular mechanisms. Propylparaben is thought to exert its effects through several pathways.

-

Endocrine Disruption: Propylparaben exhibits weak estrogenic activity by binding to estrogen receptors and can also display anti-androgenic properties.[2][17] This can disrupt the sensitive hormonal feedback loops of the HPG and HPO axes.

-

Oxidative Stress: Studies in cell lines have shown that propylparaben can induce the production of reactive oxygen species (ROS).[23][24] Oxidative stress can damage sperm DNA and impair oocyte quality.

-

Apoptosis and Cell Cycle Arrest: Propylparaben has been demonstrated to trigger apoptosis (programmed cell death) and cause cell cycle arrest in trophoblast cells, which are critical for placenta formation.[23][25] This could be a mechanism for implantation failure and early pregnancy loss.

Potential Signaling Pathway Disruption

The following diagram illustrates a hypothetical model of how propylparaben might interfere with reproductive health at a cellular level.

Sources

- 1. Effects of propyl paraben on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Current Knowledge on Endocrine Disrupting Chemicals (EDCs) from Animal Biology to Humans, from Pregnancy to Adulthood: Highlights from a National Italian Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Propylparaben concentrations in the urine of women and adverse effects on ovarian function in mice in vivo and ovarian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. usrtk.org [usrtk.org]

- 9. Exposure to ethylparaben and propylparaben interfere with embryo implantation by compromising endometrial decidualization in early pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Oral propylparaben administration to juvenile male Wistar rats did not induce toxicity in reproductive organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cir-safety.org [cir-safety.org]

- 14. Ethical review of regulatory toxicology guidelines involving experiments on animals: the example of endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Animal Hormones Analysis Service - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. histologylab.ctl.columbia.edu [histologylab.ctl.columbia.edu]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Female Reproductive System | Histology Guide [histologyguide.com]

- 22. Histology of Female Reproductive System.pptx [slideshare.net]

- 23. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Sensitivity Detection of Propylparaben Metabolites in Human Urine using LC-MS/MS

For: Researchers, scientists, and drug development professionals

I. Introduction: The Analytical Imperative for Propylparaben Biomonitoring

Propylparaben (propyl 4-hydroxybenzoate) is an antimicrobial preservative extensively used in cosmetics, pharmaceuticals, and food products.[1][2] Its widespread use raises pertinent questions regarding human exposure and potential health implications, including endocrine disruption.[1][3] Consequently, robust and sensitive analytical methods for monitoring propylparaben and its metabolites in biological matrices like urine are crucial for exposure assessment and toxicological studies.

Upon entering the body, propylparaben undergoes significant metabolism. The primary metabolic pathways involve hydrolysis of the ester bond to form p-hydroxybenzoic acid (pHBA), and direct conjugation of the parent compound or pHBA to form glucuronide and sulfate metabolites.[4][5][6] These conjugated forms are the predominant species excreted in urine, making their accurate measurement essential for a comprehensive assessment of exposure.[4][7]

This application note provides a detailed protocol for the sensitive and selective quantification of propylparaben and its primary metabolite, pHBA, in human urine samples. The methodology employs enzymatic hydrolysis to convert the conjugated metabolites back to their free forms, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high specificity and low detection limits, critical for biomonitoring studies.

II. Metabolic Pathway of Propylparaben

The metabolic fate of propylparaben in humans is a critical consideration for designing an effective analytical strategy. The major biotransformation routes are enzymatic hydrolysis and conjugation, as depicted in the following pathway:

Caption: Metabolic pathway of propylparaben in humans.

III. Analytical Workflow: From Sample to Data

The overall analytical workflow is designed to ensure the accurate quantification of total propylparaben and its major metabolite, pHBA, by accounting for their conjugated forms.

Caption: Experimental workflow for propylparaben metabolite analysis.

IV. Detailed Protocols

A. Materials and Reagents

-

Standards: Propylparaben, p-hydroxybenzoic acid (pHBA), and their stable isotope-labeled internal standards (e.g., ¹³C₆-pHBA, d₄-propylparaben).

-

Enzymes: β-glucuronidase/sulfatase from Helix pomatia.

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid.

-

SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

-

Urine Samples: Collected in polypropylene containers and stored at -20°C until analysis.

B. Protocol 1: Sample Preparation

-

Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.

-

Internal Standard Spiking: To 1.0 mL of the urine supernatant, add the internal standard solution.

-

Enzymatic Hydrolysis:

-

Acidification: Acidify the sample with 0.1 M formic acid to a pH of approximately 4.[7]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the acidified urine sample onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering hydrophilic compounds.

-

Elution: Elute the analytes with 5 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

C. Protocol 2: LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

1. Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[9] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |

2. Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[10][11] |

| Ion Spray Voltage | -4000 V[10] |

| Gas 1 (Nebulizer Gas) | 30 psi[10] |

| Gas 2 (Turbo Gas) | 30 psi[10] |

| Curtain Gas | 20 psi[10] |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3. MRM Transitions:

The following are representative MRM transitions. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Propylparaben | 179.1 | 137.1 |

| p-Hydroxybenzoic Acid (pHBA) | 137.0 | 93.0 |

| ¹³C₆-pHBA (IS) | 143.0 | 99.0 |

| d₄-Propylparaben (IS) | 183.1 | 141.1 |

V. Data Analysis and Quality Control

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantification: The concentration of propylparaben and pHBA in the urine samples is determined from the calibration curve.

-

Quality Control: Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method. The results should fall within predefined acceptance criteria.

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ should be determined experimentally to define the sensitivity of the method. For biomonitoring studies, LOQs in the low ng/mL range are typically required.[12]

VI. Causality and Self-Validation

-

Why Enzymatic Hydrolysis is Crucial: The majority of propylparaben metabolites are excreted in conjugated forms (glucuronides and sulfates).[7] Failure to include the enzymatic hydrolysis step would lead to a significant underestimation of the total exposure. The use of a broad-spectrum enzyme from Helix pomatia ensures the cleavage of both glucuronide and sulfate conjugates.[8]

-

The Role of Solid-Phase Extraction: The urine matrix is complex and can cause significant ion suppression in the mass spectrometer. SPE serves the dual purpose of concentrating the analytes and removing interfering matrix components, thereby improving the sensitivity and reliability of the analysis. The choice of a C18 sorbent is based on the nonpolar nature of propylparaben and pHBA.

-

LC-MS/MS for Specificity and Sensitivity: The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides unparalleled specificity. The use of MRM allows for the selective detection of the target analytes even in the presence of co-eluting matrix components, leading to very low detection limits.

-

Internal Standards for Accuracy: The use of stable isotope-labeled internal standards is critical for correcting for any variability in sample preparation and instrumental response. Since these standards have nearly identical chemical and physical properties to the native analytes, they accurately reflect any analyte loss during the extraction process or fluctuations in ionization efficiency.

VII. Conclusion